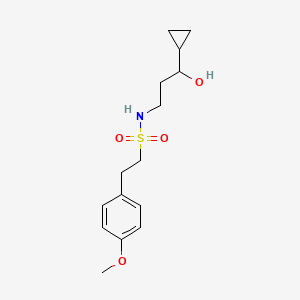
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Research has focused on synthesizing novel sulfonamides and testing their bioactivity, particularly for anti-tumor activities and as enzyme inhibitors. For example, a study by Gul et al. (2016) synthesized a series of new sulfonamides and tested them for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, finding some compounds with interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Antibacterial Agents
Sulfonamide compounds have been synthesized and evaluated for their antibacterial properties. Abbasi et al. (2019) developed a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing significant biofilm inhibitory action against Escherichia coli, indicating their potential as antibacterial agents (Abbasi et al., 2019).
Enantio- and Diastereoselective Synthesis
The cyclopropane ring, a common motif in many bioactive molecules, has been the focus of research aiming at the enantio- and diastereoselective construction via C-H activation. Zheng et al. (2019) achieved this through Rh(III)-catalyzed mild and redox-neutral C-H activation and cyclopropylation of N-phenoxylsulfonamides, showing potential synthetic and biological applications (Zheng et al., 2019).
Antitumor Screening and Cell Cycle Analysis
Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, providing insights into the pharmacophore structure and drug-sensitive cellular pathways for different classes of antitumor sulfonamides. Owa et al. (2002) utilized high-density oligonucleotide microarray analysis to characterize these compounds based on gene expression changes (Owa et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-20-14-6-2-12(3-7-14)9-11-21(18,19)16-10-8-15(17)13-4-5-13/h2-3,6-7,13,15-17H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCWXHKIFOYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

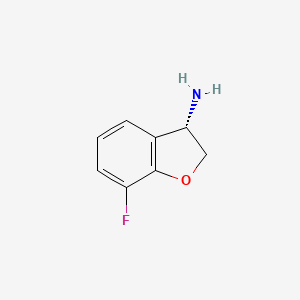
![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)
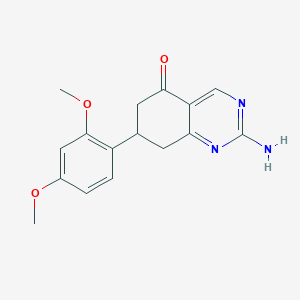
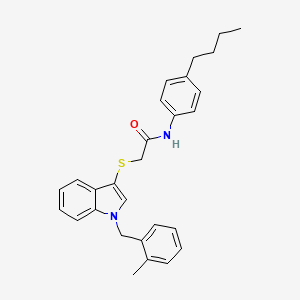

![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)
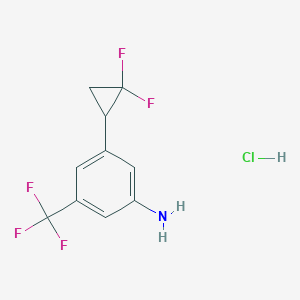
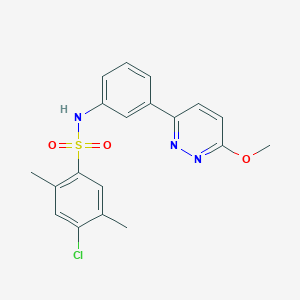
![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)
![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)